N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a difluorobenzamide group
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially leading to the inhibition of cancer cell proliferation and the promotion of cancer cell death.
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide has been found to exhibit potent cyclooxygenase inhibitory activity, suggesting that it may interact with this enzyme and potentially others in the body . It has also been associated with anti-inflammatory, analgesic, and anti-tumoral activities .
Cellular Effects
In cellular contexts, this compound has demonstrated significant effects. For instance, it has been found to exhibit potent growth inhibition properties against various human cancer cell lines . It has also shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to cell cycle arrest and apoptosis, contributing to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to exhibit changes in its effects over time. For instance, it has been observed to undergo a multi-step thermal decomposition process, indicating its stability and degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been observed to substantially reduce blood glucose levels in mice at certain dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been associated with the biosynthesis of prostaglandin H2 from arachidonic acid, which is catalyzed by COX enzymes .
Transport and Distribution
Its interactions with various enzymes and proteins suggest that it may be transported and distributed via these biomolecules .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Given its interactions with various enzymes and proteins, it may be localized to specific compartments or organelles where these biomolecules are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a hydroxypropyl group under specific conditions to form the intermediate. This intermediate is subsequently reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a carbonyl derivative, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific optical and electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound shares the benzo[d][1,3]dioxole moiety but differs in its functional groups and overall structure.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Another compound with a benzo[d][1,3]dioxole subunit, used in different applications.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzamide group, in particular, enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGQXJHMTHONAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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